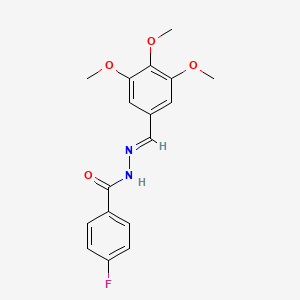

![molecular formula C17H13N3O B5568345 6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)

6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline (AIQ) is a heterocyclic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships A study by Peczyńska‐Czoch et al. (1994) explored the synthesis and structure-activity relationships of methyl-substituted indolo[2,3-b]quinolines. This research found that these compounds exhibit significant cytotoxicity and antimicrobial activity, influenced by the position and number of methyl substituents. Their ability to induce topoisomerase II-dependent DNA cleavage was also noted, highlighting their potential in cancer therapy and microbial resistance studies (Peczyńska‐Czoch et al., 1994).

Antiviral Activity and Interferon Inducing Ability Shibinskaya et al. (2010) synthesized new derivatives of 6H-indolo[2,3-b]quinoxalines, demonstrating their low toxicity and potent interferon-inducing capabilities. These compounds were identified as effective antivirals, particularly the morpholine and 4-methyl-piperidine derivatives (Shibinskaya et al., 2010).

Photophysical Behavior Modification A study by Waluk & Komorowski (1987) revealed that indolo[2,3-b]quinoxaline and its derivatives undergo significant photophysical changes in alcohols, suggesting their application in photodynamic therapy and as probes in studying solute-solvent interactions (Waluk & Komorowski, 1987).

DNA Intercalation and Pharmacological Activities Moorthy et al. (2013) investigated the DNA intercalation properties of 6H-indolo[2,3-b]quinoxaline derivatives. They found these compounds exhibit diverse pharmacological activities, including anticancer and antiviral effects, attributed to their ability to form thermally stable complexes with DNA (Moorthy et al., 2013).

Cytotoxic Evaluation and DNA Binding Study Gu et al. (2017) synthesized novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, evaluating their in vitro antitumor activities. These derivatives showed potential as intercalators with increased DNA binding affinity, offering insights into the design of antitumor agents (Gu et al., 2017).

Propriétés

IUPAC Name |

1-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-10-7-8-15-12(9-10)16-17(20(15)11(2)21)19-14-6-4-3-5-13(14)18-16/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQYJXDBSUPOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

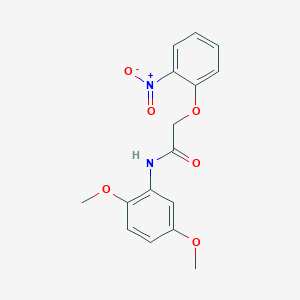

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

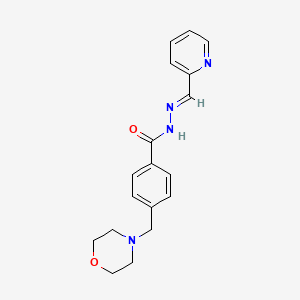

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)

![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)

![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)

![ethyl 4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B5568346.png)